molecular formula C12H14N2O4S B13975834 N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide CAS No. 62143-64-0

N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B13975834
CAS No.: 62143-64-0
M. Wt: 282.32 g/mol
InChI Key: AZRVTASFPKYKNM-UHFFFAOYSA-N
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Description

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a piperidinyl ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a piperidinyl derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidinyl ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dioxo-3-piperidinyl)benzamide
  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62143-64-0

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-8-2-4-9(5-3-8)19(17,18)14-10-6-7-11(15)13-12(10)16/h2-5,10,14H,6-7H2,1H3,(H,13,15,16)

InChI Key

AZRVTASFPKYKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(=O)NC2=O

Origin of Product

United States

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